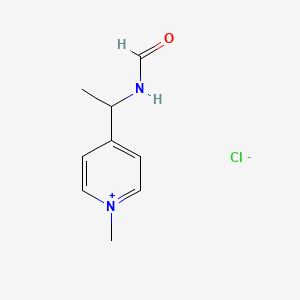
4-Acetyl-1-methyl-pyridinium oxime chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-1-methyl-pyridinium oxime chloride is a chemical compound known for its potential applications in medicinal chemistry, particularly as an antidote for organophosphate poisoning. This compound belongs to the class of oximes, which are characterized by the presence of a hydroxy-imine group. Oximes are widely recognized for their ability to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, making them valuable in the treatment of nerve agent and pesticide poisoning .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-methyl-pyridinium oxime chloride typically involves the reaction of 4-acetylpyridine with hydroxylamine hydrochloride in the presence of a base, followed by methylation with methyl iodide. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an intermediate oxime, which is then methylated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control
Purification: Crystallization or recrystallization to obtain high-purity product
Quality control: Analytical techniques such as HPLC or NMR to verify the compound’s purity and structure.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-1-methyl-pyridinium oxime chloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives
Reduction: Reduction reactions can convert the oxime group to an amine
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions
Reduction: Sodium borohydride or catalytic hydrogenation
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: N-oxide derivatives
Reduction: Amino derivatives
Substitution: Various substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
4-Acetyl-1-methyl-pyridinium oxime chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds
Biology: Studied for its potential to reactivate acetylcholinesterase, making it valuable in research on nerve agent antidotes
Medicine: Investigated for its therapeutic potential in treating organophosphate poisoning
Industry: Utilized in the development of pesticides and other agrochemicals
Mecanismo De Acción
The primary mechanism of action of 4-Acetyl-1-methyl-pyridinium oxime chloride involves the reactivation of acetylcholinesterase. This enzyme is inhibited by organophosphates, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. The oxime group in the compound binds to the phosphorylated enzyme, facilitating the removal of the phosphate group and restoring the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Pralidoxime (2-PAM): A widely used oxime for treating organophosphate poisoning
Obidoxime: Another oxime with similar reactivating properties
HI-6: Known for its broad-spectrum reactivation of acetylcholinesterase
Uniqueness
4-Acetyl-1-methyl-pyridinium oxime chloride is unique due to its specific structural features, which may offer advantages in terms of stability, reactivity, and ease of synthesis compared to other oximes .
Propiedades
IUPAC Name |
N-[1-(1-methylpyridin-1-ium-4-yl)ethyl]formamide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-8(10-7-12)9-3-5-11(2)6-4-9;/h3-8H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCXCMLPSDYYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=[N+](C=C1)C)NC=O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














